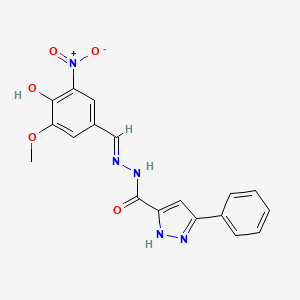![molecular formula C14H24Cl2N4O3 B6020237 1-(methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6020237.png)
1-(methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride, also known as (S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl) propan-1-amine hydrochloride, is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have potential therapeutic effects in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
Wissenschaftliche Forschungsanwendungen
1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride has been extensively studied for its potential therapeutic effects in the treatment of neurological disorders. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. These properties make it a potential candidate for the treatment of depression, anxiety, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Wirkmechanismus
1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn leads to an increase in serotonin neurotransmission. It also acts as a 5-HT1A receptor agonist, which leads to an increase in the release of serotonin and a decrease in the release of dopamine and norepinephrine.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is important for neuronal survival and growth. It has also been found to increase the levels of cAMP response element-binding protein (CREB), which is important for learning and memory. Additionally, it has been found to increase the levels of serotonin and decrease the levels of dopamine and norepinephrine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for studying the effects of serotonin reuptake inhibition and 5-HT1A receptor agonism. It is also readily available and relatively inexpensive. However, there are some limitations to using this compound in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent concentrations in in vitro experiments. It also has potential off-target effects, which can complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride. One area of research is to investigate its potential therapeutic effects in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another area of research is to investigate its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to understand its off-target effects and potential interactions with other drugs. Finally, research is needed to develop more stable analogs of this compound with longer half-lives and fewer off-target effects.
Synthesemethoden
The synthesis of 1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride involves the reaction between 4-nitrophenylpiperazine and (S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl) propan-1-amine. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as methanol. The resulting product is then purified by recrystallization to obtain this compound as a white crystalline solid.
Eigenschaften
IUPAC Name |
1-(methylamino)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3.2ClH/c1-15-10-14(19)11-16-6-8-17(9-7-16)12-2-4-13(5-3-12)18(20)21;;/h2-5,14-15,19H,6-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNSQKRSTDGVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020179.png)
![(1S*,4S*)-2-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6020188.png)
![4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B6020191.png)
![2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime](/img/structure/B6020197.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B6020199.png)
![3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B6020202.png)
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6020217.png)
![N-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6020221.png)
![7-(4-fluorobenzyl)-2-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020227.png)
![7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6020231.png)
![3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6020253.png)
![2-(2-hydroxyphenyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B6020258.png)